3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile
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Overview
Description
3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a pyran ring and a propene chain with three cyano groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile typically involves the condensation of 2-phenyl-4H-pyran-4-one with malononitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, its cyano groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2,6-dimethyl-4H-pyran-4-ylidene)prop-1-ene-1,1,3-tricarbonitrile
- 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-
- 4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-
Uniqueness
3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile is unique due to its combination of a phenyl group, a pyran ring, and multiple cyano groups. This structure imparts specific chemical properties, such as high reactivity and potential biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
138827-88-0 |
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Molecular Formula |
C17H9N3O |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-(2-phenylpyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C17H9N3O/c18-10-15(16(11-19)12-20)8-13-6-7-21-17(9-13)14-4-2-1-3-5-14/h1-9H |
InChI Key |
FNBQMYVEOGAREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C(C#N)C#N)C#N)C=CO2 |
Origin of Product |
United States |
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